molecular formula C13H21NO B564317 rac-syn N,N-Diethyl Norephedrine CAS No. 34154-81-9

rac-syn N,N-Diethyl Norephedrine

Cat. No.: B564317
CAS No.: 34154-81-9
M. Wt: 207.317
InChI Key: JMFCQRKXGIHOAN-WCQYABFASA-N
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Chemical Reactions Analysis

Types of Reactions

rac-syn N,N-Diethyl Norephedrine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce secondary amines.

Mechanism of Action

rac-syn N,N-Diethyl Norephedrine exerts its effects by stimulating the sympathetic nervous system. It acts on alpha-adrenergic receptors, causing vasoconstriction, and on beta-adrenergic receptors, leading to increased heart rate and bronchodilation . This dual action makes it effective as a nasal decongestant and bronchodilator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-syn N,N-Diethyl Norephedrine is unique due to its synthetic origin and specific stereochemistry, which allows for precise control over its pharmacological effects. Its ability to act on both alpha- and beta-adrenergic receptors also distinguishes it from other similar compounds.

Biological Activity

Rac-syn N,N-Diethyl Norephedrine is a synthetic compound belonging to the class of substituted phenethylamines, structurally related to norephedrine. It is characterized by the presence of two ethyl groups attached to the nitrogen atom, which contributes to its unique pharmacological profile. This compound has garnered attention for its potential biological activities, particularly its interaction with adrenergic receptors, making it a subject of interest in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is C13_{13}H19_{19}N. The synthesis typically involves a multi-step process that includes reductive amination followed by protection and deprotection steps. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Synthesis Process

StepDescription
1Reductive amination of appropriate aldehydes and amines
2Protection of functional groups
3Deprotection to yield the final product

This compound acts primarily as a sympathomimetic agent , stimulating adrenergic receptors, which can lead to increased heart rate and blood pressure. It may also enhance the release of catecholamines such as dopamine and norepinephrine by displacing them from storage vesicles in presynaptic neurons. This mechanism is similar to other sympathomimetic agents, highlighting its relevance in neuropharmacology.

Pharmacological Effects

  • Adrenergic Receptor Interaction : The compound shows potential for stimulating both alpha and beta adrenergic receptors.
  • CNS Stimulant Properties : Similar compounds have demonstrated central nervous system stimulant effects, indicating potential applications in treating conditions like ADHD and narcolepsy.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure SimilarityBiological ActivityUnique Features
AmphetamineHighCNS stimulantMethyl group addition enhances potency
EphedrineModerateBronchodilatorContains hydroxyl group on the ring
PseudoephedrineModerateDecongestantStereochemistry affects receptor affinity
NorfenefrineHighSympathomimeticVariability in side chain substitutions

This compound's unique diethyl substitution on nitrogen differentiates it from other compounds, potentially altering its pharmacokinetic properties and receptor interactions.

In Vitro Studies

Research has indicated that this compound exhibits significant effects on neurotransmitter release. In vitro studies have shown that it can increase catecholamine levels in neuronal cultures, suggesting a mechanism involving enhanced vesicular release.

Cytotoxicity Assessment

In early drug development stages, assessing cytotoxicity is crucial. Various in vitro assays have been employed to evaluate the cytotoxic effects of this compound on mammalian cell lines. These assays help determine the safety profile of the compound before proceeding to animal studies .

Potential Applications

The biological activity of this compound suggests several potential applications:

  • CNS Disorders : As a stimulant, it may be beneficial in treating ADHD or narcolepsy.
  • Cardiovascular Effects : Its sympathomimetic properties could be explored for managing certain cardiovascular conditions.

Properties

CAS No.

34154-81-9

Molecular Formula

C13H21NO

Molecular Weight

207.317

IUPAC Name

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1

InChI Key

JMFCQRKXGIHOAN-WCQYABFASA-N

SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

Synonyms

(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol;  threo-1-Phenyl-2-diethylamino-1-propanol; 

Origin of Product

United States

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